molecular formula C10H12N4O3 B4054658 N,N-diethyl-5-nitro-2,1,3-benzoxadiazol-4-amine

N,N-diethyl-5-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B4054658
M. Wt: 236.23 g/mol
InChI Key: HFMRXOHJHOHJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-5-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound belonging to the benzoxadiazole family. This compound is known for its unique structural properties and has been widely studied for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursor followed by the introduction of diethylamine groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration and amination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The diethylamine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N,N-diethyl-5-amino-2,1,3-benzoxadiazol-4-amine.

    Substitution: Formation of various substituted benzoxadiazole derivatives.

Scientific Research Applications

N,N-diethyl-5-nitro-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.

    Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound’s fluorescence properties are attributed to the benzoxadiazole core, which can be excited by light and emit fluorescence, making it useful in various imaging applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-7-nitro-2,1,3-benzoxadiazole
  • 4-Nitro-7-piperazino-2,1,3-benzoxadiazole
  • 4-Chloro-7-nitro-2,1,3-benzoxadiazole

Uniqueness

N,N-diethyl-5-nitro-2,1,3-benzoxadiazol-4-amine stands out due to its unique combination of diethylamine and nitro groups, which confer distinct chemical and physical properties. Its strong fluorescence and reactivity make it particularly valuable in research and industrial applications.

Properties

IUPAC Name

N,N-diethyl-5-nitro-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-3-13(4-2)10-8(14(15)16)6-5-7-9(10)12-17-11-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMRXOHJHOHJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC2=NON=C21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-5-nitro-2,1,3-benzoxadiazol-4-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-5-nitro-2,1,3-benzoxadiazol-4-amine
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-5-nitro-2,1,3-benzoxadiazol-4-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-5-nitro-2,1,3-benzoxadiazol-4-amine
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-5-nitro-2,1,3-benzoxadiazol-4-amine
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-5-nitro-2,1,3-benzoxadiazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.